molecular formula C5H4ClN5 B6618957 5-chloro-1H-pyrazolo[3,4-c]pyridazin-3-amine CAS No. 64613-37-2

5-chloro-1H-pyrazolo[3,4-c]pyridazin-3-amine

Cat. No. B6618957
CAS RN: 64613-37-2
M. Wt: 169.57 g/mol
InChI Key: HBENXQDIFRNASA-UHFFFAOYSA-N
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Description

5-chloro-1H-pyrazolo[3,4-c]pyridazin-3-amine is a heterocyclic compound . It belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

The synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridazin-3-amine involves several steps. The compound can be selectively elaborated along multiple growth-vectors. Specifically, N-1 and N-2 are accessed through protection-group and N-alkylation reactions; C-3 through tandem borylation and Suzuki–Miyaura cross-coupling reactions; C-5 through Pd-catalysed Buchwald–Hartwig amination; and C-7 through selective metalation with TMPMgCl. LiCl followed by reaction with electrophiles or transmetalation to ZnCl2 and Negishi cross-coupling .


Molecular Structure Analysis

The molecular structure of 5-chloro-1H-pyrazolo[3,4-c]pyridazin-3-amine is complex and involves several functional groups. The compound is part of the phenylpyrazoles class of organic compounds, which consists of a pyrazole bound to a phenyl group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridazin-3-amine include protection-group and N-alkylation reactions, tandem borylation and Suzuki–Miyaura cross-coupling reactions, Pd-catalysed Buchwald–Hartwig amination, and selective metalation with TMPMgCl .

Scientific Research Applications

Overview of Pyrazolo[3,4-c]pyridazine Derivatives

Pyrazolo[3,4-c]pyridazine derivatives, including 5-chloro-1H-pyrazolo[3,4-c]pyridazin-3-amine, are significant in medicinal chemistry and drug discovery due to their broad range of biological activities. These compounds are used as building blocks for developing drug-like candidates with properties such as anticancer, central nervous system (CNS) agents, anti-infectious, anti-inflammatory, corticotropin-releasing factor 1 (CRF1) antagonists, and radiodiagnostic agents. Structure-activity relationship (SAR) studies on these derivatives have garnered attention, leading to many lead compounds for various disease targets. However, the potential of this scaffold in developing new drug candidates remains vastly unexploited, presenting an open field for medicinal chemists (Cherukupalli et al., 2017).

Kinase Inhibition Potential

The pyrazolo[3,4-c]pyridazine scaffold has been particularly versatile in kinase inhibition, a crucial target in cancer and other diseases. Its ability to interact with kinases via multiple binding modes has made it a key element in numerous patents from various companies and universities. This scaffold typically binds to the hinge region of the kinase, enabling the design of potent and selective inhibitors. The patent literature highlights its frequent encounter in kinase inhibitors, pointing to its significant role in this therapeutic area (Wenglowsky, 2013).

Heterocyclic N-oxide Applications

Heterocyclic N-oxide derivatives, related to pyrazolo[3,4-c]pyridazine compounds, have shown immense utility in organic synthesis, catalysis, and medicinal applications. These compounds are pivotal in forming metal complexes, designing catalysts for asymmetric synthesis, and developing drugs with anticancer, antibacterial, and anti-inflammatory activities. The versatility of heterocyclic N-oxides, including potential derivatives of 5-chloro-1H-pyrazolo[3,4-c]pyridazin-3-amine, underscores their importance in advanced chemistry and drug development (Li et al., 2019).

Pyrazoline Derivatives in Therapeutics

Pyrazolines, closely related to pyrazolo[3,4-c]pyridazine derivatives, have been explored for their diverse biological properties, leading to heightened research activity in this field. They exhibit antimicrobial, anti-inflammatory, analgesic, antidepressant, anticancer, and several other pharmacological effects. The exploration of pyrazoline derivatives, including modifications to the pyrazolo[3,4-c]pyridazine scaffold, continues to reveal new therapeutic potentials across a wide range of activities (Shaaban et al., 2012).

properties

IUPAC Name

5-chloro-1H-pyrazolo[3,4-c]pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN5/c6-3-1-2-4(7)9-11-5(2)10-8-3/h1H,(H3,7,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBENXQDIFRNASA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NNC2=NN=C1Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-1H-pyrazolo[3,4-c]pyridazin-3-amine

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